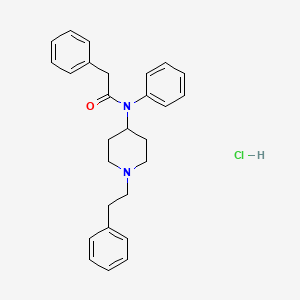
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride is a synthetic opioid compound. It is structurally related to fentanyl, a well-known potent opioid analgesic. This compound has garnered attention due to its potent analgesic properties and its potential for misuse and abuse.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the piperidine derivative with diphenylacetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: The compound is studied for its interaction with opioid receptors in the brain and its effects on neurotransmitter release.
Medicine: Research focuses on its analgesic properties and potential therapeutic uses, as well as its role in opioid addiction and overdose.
Industry: It is used in the development of new analgesic drugs and in forensic science for the identification of illicit substances.
作用機序
The compound exerts its effects by binding to opioid receptors in the central nervous system, primarily the mu-opioid receptor. This binding inhibits the release of neurotransmitters, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, which reduce neuronal excitability.
類似化合物との比較
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but different pharmacokinetic properties.
Acetylfentanyl: Another synthetic opioid with a similar mechanism of action but varying potency and duration of effects.
Acryloylfentanyl: A structural analogue with distinct chemical properties and potential for abuse.
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications affect its binding affinity to opioid receptors and its metabolic stability, making it a compound of interest in both therapeutic and forensic contexts.
特性
分子式 |
C27H31ClN2O |
|---|---|
分子量 |
435.0 g/mol |
IUPAC名 |
N,2-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C27H30N2O.ClH/c30-27(22-24-12-6-2-7-13-24)29(25-14-8-3-9-15-25)26-17-20-28(21-18-26)19-16-23-10-4-1-5-11-23;/h1-15,26H,16-22H2;1H |
InChIキー |
KFALWJRSZDUZMB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)CCC4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


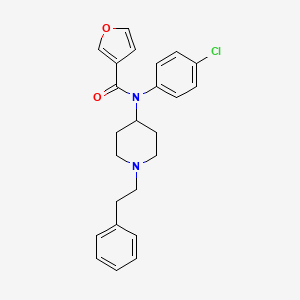
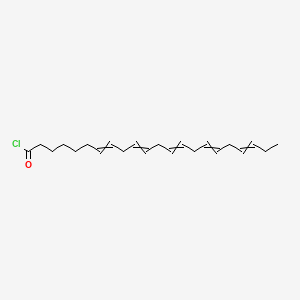
![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
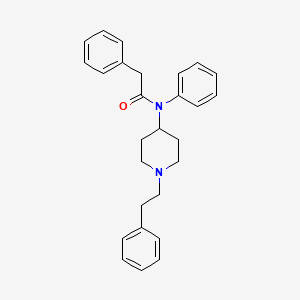
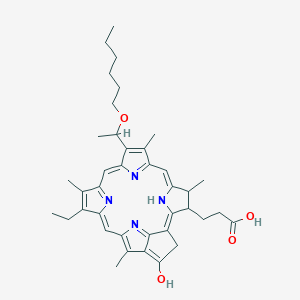
methanone](/img/structure/B10779199.png)
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
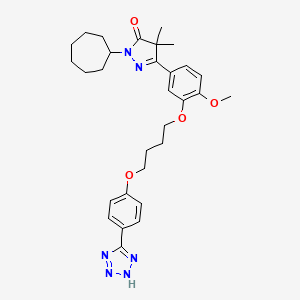
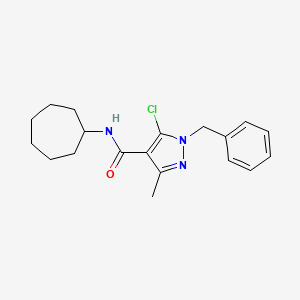
![5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10779226.png)
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
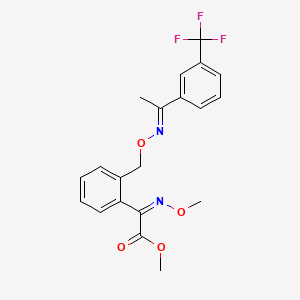

![1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10779257.png)
